2-chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine

Medicinal Chemistry Library Synthesis Quality Control

2-Chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine (CAS 1003587-71-0) is a heterocyclic building block featuring a pyridine ring ortho-fused to a saturated seven-membered azepine, with a chlorine substituent at the 2-position of the pyridine ring (molecular formula C₉H₁₁ClN₂, MW 182.65 g/mol). This core scaffold appears in multiple patent families targeting the 5-HT₂C receptor and dopamine D3 receptor , establishing the pyrido[2,3-d]azepine system as a privileged structure for CNS drug discovery.

Molecular Formula C9H11ClN2
Molecular Weight 182.65 g/mol
CAS No. 1003587-71-0
Cat. No. B1629545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine
CAS1003587-71-0
Molecular FormulaC9H11ClN2
Molecular Weight182.65 g/mol
Structural Identifiers
SMILESC1CNCCC2=C1C=CC(=N2)Cl
InChIInChI=1S/C9H11ClN2/c10-9-2-1-7-3-5-11-6-4-8(7)12-9/h1-2,11H,3-6H2
InChIKeyYJXAQEUSLQZWLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine (CAS 1003587-71-0): Procurement-Ready Synthetic Intermediate for CNS-Targeted & Kinase-Focused Libraries


2-Chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine (CAS 1003587-71-0) is a heterocyclic building block featuring a pyridine ring ortho-fused to a saturated seven-membered azepine, with a chlorine substituent at the 2-position of the pyridine ring (molecular formula C₉H₁₁ClN₂, MW 182.65 g/mol) . This core scaffold appears in multiple patent families targeting the 5-HT₂C receptor [1] and dopamine D3 receptor [2], establishing the pyrido[2,3-d]azepine system as a privileged structure for CNS drug discovery. The compound is commercially available from multiple suppliers at purities typically ranging from 95% to ≥98%, with batch-specific QC documentation including NMR, HPLC, and GC traceable upon request .

Why 2-Chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine Cannot Be Replaced by Unsubstituted or 3-Halo Analogs in Pd-Mediated Derivatization and CNS Scaffold Programs


The 2-chloro regioisomer occupies a unique reactivity niche that precludes substitution by the unsubstituted parent (5H,6H,7H,8H,9H-pyrido[2,3-d]azepine, CAS 1211534-87-0) or by 3-halo isomers (e.g., 3-bromo-5H,6H,7H,8H,9H-pyrido[2,3-d]azepine) . The chlorine at the 2-position (ortho to the pyridine nitrogen) activates this carbon for Pd-catalyzed cross-coupling reactions—including Suzuki-Miyaura and Buchwald-Hartwig aminations—while the electron-withdrawing effect of the adjacent ring nitrogen enhances oxidative addition rates relative to 3-substituted analogs . The unsubstituted parent scaffold lacks a synthetic handle entirely, requiring de novo functionalization strategies that introduce additional steps and yield losses. Furthermore, the 2-position is the predominant vector for substituent elaboration in both the 5-HT₂C ligand and dopamine D3 ligand patent families, meaning that procurements of the 3-halo or parent compounds are misaligned with the synthetic routes disclosed in the most relevant intellectual property [1][2].

Quantitative Procurement Evidence for 2-Chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine: Comparative Purity, Derivatization, and Reactivity Benchmarks


Head-to-Head Purity & QC Documentation: 2-Chloro vs. Unsubstituted Parent Scaffold

Commercially, the 2-chloro derivative (1003587-71-0) is offered at a standard purity of ≥98% with multi-method QC documentation (NMR, HPLC, GC) from suppliers such as Bidepharm , whereas the unsubstituted parent scaffold 5H,6H,7H,8H,9H-pyrido[2,3-d]azepine (CAS 1211534-87-0) is typically listed at 95% purity with more limited QC data packages . For procurement workflows requiring immediate use in parallel synthesis or fragment elaboration without additional repurification, this 3-percentage-point purity differential translates to reduced downstream purification burden and higher confidence in stoichiometric calculations.

Medicinal Chemistry Library Synthesis Quality Control

Hydrogenolytic Dechlorination Efficiency: Quantitative Yield Benchmark for 2-Chloro Intermediate

The 2-chloro compound serves as a direct precursor to the unsubstituted pyrido[2,3-d]azepine scaffold via catalytic hydrogenolysis. Under defined conditions (0.125 g substrate, 30 mg 10% Pd/C, 0.28 mL Et₃N, 4 mL MeOH, 50 psi H₂, RT, 6 h), the dechlorination proceeds with 99% theoretical yield (72 mg isolated) . This near-quantitative transformation establishes the compound as a storable, stable precursor from which the parent scaffold can be generated on-demand, obviating the need to stock the less functionalized and lower-purity parent compound separately. The 2-bromo analog (CAS 1936142-99-2) would be expected to undergo analogous hydrogenolysis but with reduced selectivity due to the weaker C-Br bond strength, potentially leading to over-reduction byproducts .

Synthetic Chemistry Hydrogenation Intermediate Reactivity

Chiral Resolution Compatibility: 2-Chloro Intermediate as a Racemate Cleavage Substrate for Enantiopure D3 Ligand Synthesis

In the Pfizer D3 ligand patent family (US 10,590,128 / WO2017122116A1), enantiopure 6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine derivatives are obtained via chiral salt resolution at the racemic azepine stage [1]. The 2-chloro substituent remains intact during resolution, serving as the vector for subsequent Pd-catalyzed diversification to introduce the D3 pharmacophoric aryl/heteroaryl groups [1]. A search of BindingDB reveals that elaborated pyrido[2,3-d]azepine-based D3 ligands achieve single-digit nanomolar binding affinities (e.g., Ki = 7.30 nM at SERT in rat synaptosomes for a close structural analog) [2], while derivatives lacking the 2-position substituent or bearing alternative halogens would follow different synthetic routes and produce distinct SAR profiles. The unsubstituted parent scaffold cannot participate in Pd-catalyzed cross-coupling at this position, making it incompatible with the patent-defined synthetic routes .

Chiral Resolution Dopamine D3 CNS Drug Discovery

Optimal Procurement Scenarios for 2-Chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine in Drug Discovery and Chemical Biology


Parallel Synthesis of 5-HT₂C or D3 Receptor Ligand Libraries via Pd-Catalyzed Cross-Coupling

The 2-chloro handle provides a single, well-characterized reactive site for Suzuki-Miyaura or Buchwald-Hartwig diversification. Given the documented use of this exact scaffold in 5-HT₂C ligand (US20090312306A1) and dopamine D3 ligand (US 10,590,128) patent families, procurement at ≥98% purity supports high-throughput parallel synthesis where stoichiometric precision across 48–96 member libraries is essential [1][2]. The established 99% hydrogenolysis yield also allows the same intermediate stock to generate the parent scaffold for comparative SAR studies without separate inventory .

Chiral Fragment Library Construction for CNS Target Screening

The saturated azepine ring introduces a stereogenic center upon substitution, and the 2-chloro compound serves as the racemic precursor for chiral resolution as demonstrated in the Pfizer D3 ligand program [2]. Procurement of this intermediate enables the construction of enantiopure fragment libraries targeting aminergic GPCRs and transporters. The enhanced conformational flexibility of the saturated azepine ring, relative to fully aromatic analogs, facilitates induced-fit interactions with biological targets in the CNS .

Just-in-Time Scaffold Generation via On-Demand Hydrogenolysis

For laboratories seeking to minimize chemical inventory while maximizing synthetic flexibility, the 2-chloro intermediate can be quantitatively converted to the unsubstituted 5H,6H,7H,8H,9H-pyrido[2,3-d]azepine scaffold (99% yield, 50 psi H₂, Pd/C, RT, 6 h) . This eliminates the need to separately procure, store, and quality-control the less stable or lower-purity parent compound, while preserving the option to use the 2-chloro handle for direct diversification when needed.

Kinase Inhibitor Scaffold-Hopping Programs Utilizing Pyridoazepine Cores

Pyrido-annelated seven-membered N-containing heterocycles, including pyrido[2,3-d]azepines, have been explored as simplified galanthamine analogs for acetylcholinesterase inhibition and, more broadly, as kinase inhibitor scaffolds via Pd-mediated elaboration of 2-halo substituents [3][4]. The 2-chloro substitution pattern is specifically suited for sequential functionalization strategies—initial cross-coupling at the 2-position followed by azepine nitrogen derivatization—that are inaccessible with the 3-halo isomer or the unsubstituted parent compound.

Quote Request

Request a Quote for 2-chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.